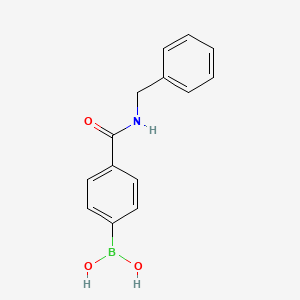

4-(N-Benzylaminocarbonyl)phenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(benzylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BNO3/c17-14(16-10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)15(18)19/h1-9,18-19H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUCAVUVHBOOPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378302 | |

| Record name | 4-(N-Benzylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252663-47-1 | |

| Record name | 4-(N-Benzylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Benzylcarbamoyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(N-Benzylaminocarbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(N-Benzylaminocarbonyl)phenylboronic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a phenylboronic acid moiety, a well-known pharmacophore that can form reversible covalent bonds with diols, a feature exploited in sensors and drug delivery systems for targeting glycoproteins and other carbohydrate-rich structures. The presence of the N-benzylaminocarbonyl group provides a handle for further chemical modification and can influence the molecule's pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the synthesis and characterization of this important compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 252663-47-1[1][2] |

| Molecular Formula | C₁₄H₁₄BNO₃[1][2] |

| Molecular Weight | 255.08 g/mol [1][2] |

| Melting Point | 212-218 °C[1][3][4] |

| Appearance | White to off-white solid |

| Purity | ≥98%[2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through an amide coupling reaction between 4-carboxyphenylboronic acid and benzylamine. This reaction is facilitated by a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to improve efficiency and minimize side reactions.

Experimental Protocol: Amide Coupling using EDC/NHS

This protocol details the synthesis of this compound from 4-carboxyphenylboronic acid and benzylamine using EDC and NHS as coupling agents.

Materials:

-

4-Carboxyphenylboronic acid

-

Benzylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-carboxyphenylboronic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Activation of Carboxylic Acid: To the stirred solution, add N-hydroxysuccinimide (NHS, 1.1 eq) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq). Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid, forming an NHS ester intermediate.

-

Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture. Continue stirring at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion of the reaction, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques. The expected characterization data are summarized below.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of both the phenylboronic acid and benzyl moieties, a triplet for the NH proton, and a doublet for the benzylic CH₂ protons. |

| IR (Infrared Spectroscopy) | Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1640 cm⁻¹), B-O-H stretching (broad band around 3200-3500 cm⁻¹), and aromatic C-H and C=C stretching. |

| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (255.08). |

Applications in Research and Drug Development

This compound serves as a versatile building block in the development of targeted therapies and diagnostic agents. The phenylboronic acid group can be utilized for:

-

Targeting Sialic Acid-Rich Glycans: Many cancer cells overexpress sialic acids on their surface, making phenylboronic acid derivatives potential candidates for targeted drug delivery.

-

Boron Neutron Capture Therapy (BNCT): As a boron-containing compound, it can be investigated for its potential as a boron delivery agent for BNCT, a targeted radiation therapy.

-

Sensors: The reversible interaction with diols allows for the design of fluorescent or colorimetric sensors for saccharides.

The N-benzylaminocarbonyl portion of the molecule can be modified to attach other functionalities, such as imaging agents, cytotoxic drugs, or other targeting ligands, further expanding its utility in drug development.

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. The provided experimental protocol, based on a standard amide coupling reaction, offers a reliable method for its preparation. The characterization data serve as a benchmark for confirming the identity and purity of the synthesized compound. Its unique structural features make it a valuable tool for researchers and scientists in the ongoing development of novel therapeutics and diagnostics.

References

Spectroscopic and Synthetic Profile of 4-(N-Benzylaminocarbonyl)phenylboronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a representative synthetic protocol for 4-(N-Benzylaminocarbonyl)phenylboronic acid. Due to the limited availability of direct experimental data in public databases, this guide presents a detailed analysis based on predicted spectroscopic values derived from the analysis of its constituent chemical moieties. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 (broad s) | Singlet (broad) | 2H | B(OH )₂ |

| ~7.95 | Doublet | 2H | Ar-H (ortho to -C(O)NH-) |

| ~7.85 | Doublet | 2H | Ar-H (ortho to -B(OH)₂) |

| ~9.15 | Triplet | 1H | -NH - |

| ~7.25 - 7.40 | Multiplet | 5H | Benzyl Ar-H |

| ~4.50 | Doublet | 2H | -CH ₂-Ph |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C =O (Amide) |

| ~140 | Benzyl C -ipso |

| ~135 | Phenyl C -B |

| ~134 | Phenyl C -C(O) |

| ~128.5 | Benzyl C -ortho/meta |

| ~128 | Phenyl C -H (ortho to -B(OH)₂) |

| ~127.5 | Benzyl C -para |

| ~127 | Phenyl C -H (ortho to -C(O)NH-) |

| ~43 | -C H₂- |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | O-H stretch (boronic acid), N-H stretch (amide) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Weak | Aliphatic C-H stretch |

| ~1640 | Strong | C=O stretch (Amide I) |

| ~1550 | Strong | N-H bend (Amide II) |

| ~1350 | Strong | B-O stretch |

| ~1300 | Medium | C-N stretch |

| ~740, ~700 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z | Ion |

| 256.1 | [M+H]⁺ |

| 278.1 | [M+Na]⁺ |

| 238.1 | [M+H - H₂O]⁺ |

| 121.0 | [C₇H₇NH₂]⁺ (Benzylamine fragment) |

| 107.1 | [C₇H₇]⁺ (Tropylium ion) |

| 91.1 | [C₆H₅CH₂]⁺ (Benzyl cation) |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This protocol describes the synthesis via amidation of 4-carboxyphenylboronic acid with benzylamine using a carbodiimide coupling agent.

Materials:

-

4-Carboxyphenylboronic acid

-

Benzylamine

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

To a round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-carboxyphenylboronic acid (1 equivalent), HOBt (1.1 equivalents), and anhydrous DMF.

-

Stir the mixture at room temperature until all solids have dissolved.

-

Add benzylamine (1.1 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add EDC (1.2 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Spectroscopic Analysis

2.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

-

¹H NMR: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Obtain the spectrum using a proton-decoupled pulse sequence.

2.2.2. IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the IR spectrum on a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer. Acquire spectra in both positive and negative ion modes to determine the molecular weight and fragmentation pattern.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the synthesis and analysis of this compound.

Synthetic workflow for this compound.

General workflow for spectroscopic analysis of the target compound.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Crystal Structure Analysis of N-Substituted Phenylboronic Acids

This technical guide provides a comprehensive overview of the crystal structure analysis of N-substituted phenylboronic acids. It covers fundamental methodologies, from synthesis and crystallization to X-ray diffraction analysis, and delves into the nuanced details of their solid-state structures. The guide emphasizes the critical role of N-substituents in directing supramolecular assembly and the application of this structural knowledge in rational drug design.

Introduction

Phenylboronic acids are a class of organic compounds characterized by a phenyl ring attached to a boronic acid moiety [-B(OH)₂]. They are exceptionally versatile building blocks in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. In recent years, their significance has grown in medicinal chemistry and drug development, where they serve as key pharmacophores in enzyme inhibitors. Boronic acids can form reversible covalent bonds with the catalytic serine residues of serine proteases and β-lactamases, mimicking the tetrahedral transition state of the enzymatic reaction.[1][2]

The introduction of N-substituted functional groups onto the phenyl ring provides a powerful means to modulate the electronic properties, solubility, and biological activity of these molecules. Furthermore, these nitrogen-containing groups act as potent hydrogen bond acceptors, profoundly influencing the crystal packing and supramolecular architecture of the compounds in the solid state.[3][4] Understanding these three-dimensional structures through X-ray crystallography is paramount for establishing structure-activity relationships (SAR) and designing next-generation therapeutics.[1][5]

Experimental Methodologies

The elucidation of a crystal structure is a multi-step process that begins with the synthesis of the target compound and culminates in the refinement of the crystallographic model.

A common and industrially viable route to substituted phenylboronic acids involves a Grignard reaction. The process starts with a suitably substituted haloaromatic compound, which is converted to a Grignard reagent and subsequently reacted with a trialkyl borate ester, followed by acidic hydrolysis.[6][7]

Protocol: Grignard-based Synthesis [6]

-

Activation: Magnesium turnings are activated in a dry, inert atmosphere (e.g., argon or nitrogen).

-

Grignard Formation: The N-substituted haloaromatic compound, dissolved in an anhydrous ether solvent like tetrahydrofuran (THF), is added dropwise to the activated magnesium. The reaction is typically initiated and maintained at the solvent's reflux temperature.

-

Boration: The resulting Grignard reagent is cooled (e.g., to -25 °C to 0 °C) and a trialkyl borate, such as triisopropyl borate, is added slowly.

-

Hydrolysis: The reaction mixture is then quenched with an aqueous acid (e.g., dilute HCl) to hydrolyze the borate ester, yielding the final phenylboronic acid.

-

Purification: The product is extracted with an organic solvent and purified, typically by recrystallization.

Growing single crystals of sufficient quality is often the most challenging step. The choice of solvent or solvent system is critical.

Protocol: Single Crystal Growth

-

Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture at an elevated temperature to achieve saturation. Common solvents include ethanol, methanol, acetone, and acetonitrile.

-

Slow Evaporation: The saturated solution is loosely covered to allow the solvent to evaporate slowly over several days to weeks at room temperature. This gradual increase in concentration promotes the formation of well-ordered single crystals.

-

Vapor Diffusion: An alternative method involves dissolving the compound in a solvent and placing it in a sealed container with an "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the primary solvent, reducing the compound's solubility and inducing crystallization.

-

Crystal Harvesting: Once formed, crystals are carefully harvested for X-ray analysis.

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5][8] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Protocol: Structure Determination [9]

-

Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is rotated in the X-ray beam, and the intensities and positions of the diffracted X-rays are recorded by a detector.

-

Data Processing: The raw data are processed to correct for experimental factors. The unit cell parameters, crystal system, and space group are determined.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[10]

-

Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined using least-squares methods to improve the fit between the calculated and observed diffraction data. This is an iterative process until the model converges.[10]

Structural Features of N-Substituted Phenylboronic Acids

The crystal structures of phenylboronic acids are dominated by hydrogen bonding and the conformational preferences of the boronic acid group.

The two hydroxyl groups of the boronic acid can adopt different orientations relative to the phenyl ring, leading to three primary conformers: syn-syn, syn-anti, and anti-anti. In the solid state, the syn-anti conformation is generally the most energetically favorable for simple phenylboronic acids.[11] However, the formation of molecular complexes with N-donor compounds can stabilize the less favorable syn-syn conformation, which is crucial for forming specific hydrogen-bonded synthons.[4][11]

The boronic acid group is an excellent hydrogen bond donor, while N-substituents (like pyridyl, cyano, or amino groups) are effective hydrogen bond acceptors. This donor-acceptor complementarity is a primary driver of crystal packing.

-

O–H···O Dimers: In the absence of strong acceptors, phenylboronic acids typically form centrosymmetric dimers through pairs of O–H···O hydrogen bonds between their boronic acid groups.[12][13]

-

O–H···N Heterosynthons: In the presence of N-donor ligands or substituents, strong O–H···N hydrogen bonds are the predominant interactions, often disrupting the homomeric O–H···O dimer motif.[3][4] These interactions are fundamental in co-crystal engineering.

Quantitative Crystallographic Data

The following tables summarize representative crystallographic data for select phenylboronic acid derivatives, illustrating the impact of substitution on their solid-state structures.

Table 1: Unit Cell Parameters of Phenylboronic Acid Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| Phenylboronic acid | C₆H₇BO₂ | Orthorhombic | Ima2 | - | - | - | - | [14] |

| 4-(methoxycarbonyl)phenylboronic acid | C₈H₉BO₄ | Monoclinic | P2₁/c | 11.231(1) | 7.420(1) | 10.158(1) | 99.42(1) | [12] |

| (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid | C₁₁H₁₃BF₃NO₂ | Monoclinic | P2₁/c | 11.397(2) | 12.333(3) | 9.070(2) | 108.97(3) | [15] |

| 1,3-Phenylenediboronic acid | C₆H₈B₂O₄ | Monoclinic | C2/c | 11.087(1) | 7.502(1) | 9.006(1) | 106.88(1) | [13] |

Table 2: Key Bond Lengths and Angles

| Compound | Bond | Length (Å) | Bond | Angle (°) | Ref. |

| 4-(methoxycarbonyl)phenylboronic acid | B1—O1 | 1.370(2) | O1—B1—O2 | 114.7(1) | [12] |

| B1—O2 | 1.365(2) | ||||

| B1—C1 | 1.554(2) | ||||

| 1,3-Phenylenediboronic acid | B1—O1 | 1.369(1) | O1—B1—O2 | 114.5(1) | [13] |

| B1—O2 | 1.365(1) | ||||

| B1—C1 | 1.559(1) |

Note: Data extracted from published literature. Please refer to the original publications for full crystallographic information.

Application in Structure-Based Drug Design

For drug development professionals, crystal structures of N-substituted phenylboronic acids in complex with their target enzymes are invaluable. These structures provide a detailed map of the binding site interactions, revealing which moieties are critical for affinity and selectivity.

A prime example is the development of inhibitors for AmpC β-lactamase, an enzyme that confers bacterial resistance to β-lactam antibiotics.[1] X-ray analysis of inhibitor-enzyme complexes showed that the boronic acid forms a covalent bond with the catalytic Ser64 residue.[1] The analysis also highlighted that specific N-substituents could form favorable hydrogen bonds with residues like Gln120, significantly enhancing inhibitory potency. This structural insight allows for a rational, iterative design process to optimize lead compounds.

Conclusion

The crystal structure analysis of N-substituted phenylboronic acids provides fundamental insights into their solid-state behavior and biological function. The interplay between the conformation of the boronic acid group and the hydrogen-bonding potential of N-substituents dictates the resulting supramolecular architecture. For drug discovery, X-ray crystallography is an indispensable tool, enabling the visualization of atomic-level interactions within a target's active site and guiding the rational design of more potent and selective therapeutic agents.

References

- 1. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Supramolecular assemblies in the molecular complexes of 4-cyanophenylboronic acid with different N-donor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 7. EP1046640A2 - Process for preparing substituted phenyl boronic acids - Google Patents [patents.google.com]

- 8. people.bu.edu [people.bu.edu]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 15. tandfonline.com [tandfonline.com]

Quantum Chemical Calculations for Substituted Phenylboronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylboronic acids are a pivotal class of compounds with extensive applications in organic synthesis, medicinal chemistry, and materials science. Their utility in Suzuki-Miyaura cross-coupling reactions, as saccharide sensors, and as therapeutic agents necessitates a profound understanding of their electronic and structural properties. Quantum chemical calculations offer a powerful lens through which to investigate these properties, providing insights that complement and guide experimental work. This technical guide delves into the core computational methodologies employed in the study of substituted phenylboronic acids, presenting key data, protocols, and workflows.

Computational Methodologies and Data

Quantum chemical calculations for phenylboronic acids typically employ Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) to elucidate their structural and electronic characteristics. The choice of method and basis set is crucial for obtaining accurate results.

Geometric and Thermochemical Parameters

Accurate prediction of molecular geometry and thermochemistry is fundamental. A common approach involves geometry optimization followed by frequency calculations to confirm the nature of the stationary points and to compute thermodynamic properties.

Computational Protocol: Geometry Optimization and Thermochemistry

-

Initial Structure: An initial 3D structure of the substituted phenylboronic acid is generated.

-

Conformational Analysis: For the boronic acid group, different orientations of the hydroxyl groups (e.g., anti-anti, anti-syn, syn-anti, syn-syn) are considered to identify the lowest energy conformers.[1][2][3] The potential energy surface can be scanned by rotating the C-B-O-H dihedral angles.[4]

-

Geometry Optimization: The geometry is optimized using a selected level of theory and basis set. For instance, MP2 with the aug-cc-pVDZ basis set has been used for obtaining equilibrium geometries.[5][6] DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are also commonly employed.[2][7]

-

Frequency Calculation: A frequency calculation is performed at the same level of theory to verify that the optimized structure is a true minimum (no imaginary frequencies) and to calculate zero-point vibrational energy (ZPVE), thermal corrections, and entropy.

-

Heats of Formation (HOF): High-accuracy methods like Gaussian-3 (G3) theory can be used to calculate the heats of formation.[5][6]

Table 1: Calculated Bond Lengths (Å) for Phenylboronic Acid Conformers

| Conformer | Method/Basis Set | B-C | B-O1 | B-O2 |

| anti-syn | B3LYP/6-311++G(d,p) | 1.5651 | 1.363 | 1.367 |

| syn-anti | B3LYP/6-311++G(d,p) | 1.5651 | 1.363 | 1.367 |

| syn-syn | B3LYP/6-311++G(d,p) | 1.5651 | 1.363 | 1.367 |

| anti-anti | B3LYP/6-311++G(d,p) | 1.581 | 1.363 | 1.367 |

| anti-syn | HF/6-311++G(d,p) | 1.570 | 1.5324 | 1.3661 |

| syn-anti | HF/6-311++G(d,p) | 1.570 | 1.5324 | 1.3661 |

| syn-syn | HF/6-311++G(d,p) | 1.570 | 1.5324 | 1.3661 |

| anti-anti | HF/6-311++G(d,p) | 1.589 | 1.5324 | 1.3661 |

Data compiled from Ugurlu G. (2023).[2][3]

Acidity (pKa) Prediction

The acidity of phenylboronic acids, represented by their pKa values, is a critical parameter, particularly for their application as sensors. Computational methods can predict pKa values, though accurate calculations require careful consideration of solvation effects and conformational flexibility.

Computational Protocol: pKa Calculation

-

Gas-Phase Optimization: Optimize the geometries of the neutral boronic acid (HA) and its conjugate base (A⁻) in the gas phase. It is crucial to consider all low-energy conformers for both species.[1]

-

Gas-Phase Free Energy: Calculate the gas-phase Gibbs free energies (G_gas) for HA and A⁻ from the optimized geometries and vibrational frequencies.

-

Solvation Free Energy: Calculate the solvation free energies (ΔG_solv) for all species using a continuum solvation model like the Polarizable Continuum Model (PCM) or the COSMO-RS model.[7][8]

-

Aqueous Free Energy: The Gibbs free energy in solution (G_aq) is calculated as G_aq = G_gas + ΔG_solv.

-

pKa Calculation: The pKa is then calculated using the following thermodynamic cycle and equation:

pKa = (G_aq(A⁻) + G_aq(H⁺) - G_aq(HA)) / (2.303 * RT)

The free energy of the proton in aqueous solution (G_aq(H⁺)) is a well-established value.

Table 2: Calculated vs. Experimental pKa Values for Phenylboronic Acid

| Method | Level of Theory | Calculated pKa | Experimental pKa |

| Multi-structure/Dual-Level | M06-2X/6-311++G(3df,3p) // M06-2X/6-31+G(d,p) | 9.20 | 8.64 - 8.90 |

| COSMO-RS | - | - | ±1.5 accuracy |

Data compiled from MDPI (2020) and ResearchGate (Request PDF).[1][8]

It has been noted that computational methods can sometimes overestimate pKa values, and considering multiple conformers of both the acid and its conjugate base is critical for improving accuracy.[1]

Electronic Properties and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key indicators of a molecule's electronic behavior and reactivity.[9] The HOMO-LUMO gap (ΔE) provides a measure of the molecule's excitability and chemical stability.

Computational Protocol: Electronic Properties Calculation

-

Optimized Geometry: Use the previously optimized geometry of the substituted phenylboronic acid.

-

Single-Point Energy Calculation: Perform a single-point energy calculation at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)) to obtain the molecular orbital energies.[2]

-

HOMO, LUMO, and Gap: Identify the energies of the HOMO and LUMO and calculate the energy gap (ΔE = E_LUMO - E_HOMO).

Table 3: Calculated Electronic Properties for 3-Cyanophenylboronic Acid Conformers

| Conformer | HOMO (eV) | LUMO (eV) | ΔE (eV) |

| anti-syn | -7.89 | -2.23 | 5.66 |

| syn-anti | -7.89 | -2.23 | 5.66 |

| syn-syn | -7.89 | -2.23 | 5.66 |

| anti-anti | -7.92 | -2.26 | 5.66 |

Data compiled from Ugurlu G. (2023).[2]

Correlation with Hammett Constants

The electronic effects of substituents on the reactivity of phenylboronic acids can be quantified and correlated with Hammett constants (σ).[10] Quantum chemical calculations can provide descriptors, such as atomic charges, that correlate with these empirical parameters.

Computational Protocol: Correlation with Hammett Constants

-

Structure Generation: Create structures for a series of meta- and para-substituted phenylboronic acids.

-

Geometry Optimization: Optimize the geometry of each structure.

-

Population Analysis: Perform a population analysis (e.g., Natural Bond Orbital - NBO) to calculate atomic charges.[8]

-

Correlation Analysis: Plot the calculated property (e.g., atomic charge on the acidic hydrogen) against the corresponding experimental Hammett constant (σ_m or σ_p) and determine the correlation. An excellent relationship has been observed between the acidity of para- and meta-substituted phenylboronic acids and the atomic charge of the acidic hydrogen.[8]

Visualizing Computational Workflows

The following diagrams illustrate the logical flow of the computational protocols described above.

Conclusion

Quantum chemical calculations provide indispensable tools for understanding the structure, reactivity, and properties of substituted phenylboronic acids. By employing methodologies such as DFT and MP2, researchers can obtain detailed insights into geometric parameters, thermochemistry, acidity, and electronic structure. This computational approach, when carefully executed, can accurately predict key properties and guide the rational design of novel phenylboronic acid derivatives for a wide range of applications in chemistry and drug development. The workflows and data presented in this guide offer a foundational understanding for researchers venturing into the computational study of this important class of molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. longdom.org [longdom.org]

- 3. longdom.org [longdom.org]

- 4. researchgate.net [researchgate.net]

- 5. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monosubstituted Phenylboronic Acids, R-B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Hammett equation - Wikipedia [en.wikipedia.org]

The Ascendancy of Acylated Phenylboronic Acids: A Technical Guide to Discovery, Synthesis, and Application in Drug Development

For Immediate Release

[City, State] – December 27, 2025 – The landscape of modern therapeutics is continually reshaped by the advent of novel chemical entities. Among these, acylated phenylboronic acid derivatives have emerged as a promising class of compounds with significant potential in drug discovery and development. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of these versatile molecules, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction: The Unique Chemistry of Acylated Phenylboronic Acids

Phenylboronic acids are organoboron compounds characterized by a phenyl ring attached to a boronic acid functional group (-B(OH)₂). The introduction of an acyl group to the phenyl ring significantly modulates the electronic and steric properties of the molecule, leading to enhanced biological activity and selectivity. This acylation provides a powerful handle for medicinal chemists to fine-tune the pharmacological profile of these derivatives, opening new avenues for therapeutic intervention. Their ability to form reversible covalent bonds with serine and threonine residues in the active sites of enzymes makes them particularly effective as enzyme inhibitors.

Discovery and Biological Targets

Acylated phenylboronic acid derivatives have demonstrated potent inhibitory activity against a range of clinically relevant enzymes. Key therapeutic areas where these compounds are making a significant impact include oncology and infectious diseases.

Enzyme Inhibition: A Primary Mechanism of Action

The primary mechanism by which acylated phenylboronic acids exert their biological effects is through the inhibition of key enzymes. The electrophilic boron atom readily interacts with nucleophilic residues, such as the catalytic serine in serine proteases, forming a stable tetrahedral intermediate that mimics the transition state of the enzymatic reaction.

One of the most well-studied applications is their role as serine β-lactamase inhibitors . These enzymes are a primary cause of bacterial resistance to β-lactam antibiotics. Acylated phenylboronic acids can effectively neutralize these resistance mechanisms, restoring the efficacy of existing antibiotics.[1]

Furthermore, certain derivatives have shown potent activity as proteasome inhibitors . The proteasome is a critical cellular machine responsible for protein degradation, and its inhibition is a validated strategy in cancer therapy. By blocking proteasome activity, these compounds can induce apoptosis in cancer cells.[2][3][4][5][6]

Quantitative Biological Activity

The potency of acylated phenylboronic acid derivatives as enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ). The following tables summarize key quantitative data for selected derivatives against various serine β-lactamases.

Table 1: Inhibitory Activity of Acylated Phenylboronic Acid Derivatives against KPC-2 β-Lactamase [1][7]

| Compound | Acyl Group Position | Kᵢ (µM) |

| Phenylboronic acid | - | 7.64 |

| ortho-Acryloylphenylboronic acid | ortho | 0.23 |

| meta-Acryloylphenylboronic acid | meta | 1.45 |

| ortho-Propionylphenylboronic acid | ortho | 0.18 |

| meta-Propionylphenylboronic acid | meta | 5.30 |

Table 2: Inhibitory Activity of Acylated Phenylboronic Acid Derivatives against GES-5 β-Lactamase [1]

| Compound | Acyl Group Position | Kᵢ (µM) |

| Phenylboronic acid | - | 15.20 |

| ortho-Acryloylphenylboronic acid | ortho | 0.85 |

| meta-Acryloylphenylboronic acid | meta | 10.50 |

| ortho-Propionylphenylboronic acid | ortho | 0.55 |

| meta-Propionylphenylboronic acid | meta | 12.80 |

Table 3: Inhibitory Activity of Acylated Phenylboronic Acid Derivatives against AmpC β-Lactamase [1][8]

| Compound | Acyl Group Position | Kᵢ (µM) |

| Phenylboronic acid | - | 4.85 |

| ortho-Acryloylphenylboronic acid | ortho | 8.50 |

| meta-Acryloylphenylboronic acid | meta | 1.45 |

| ortho-Propionylphenylboronic acid | ortho | 9.20 |

| meta-Propionylphenylboronic acid | meta | 5.30 |

Synthesis of Acylated Phenylboronic Acid Derivatives

Several synthetic strategies can be employed for the preparation of acylated phenylboronic acids. The choice of method often depends on the desired substitution pattern and the nature of the acyl group.

Key Synthetic Methodologies

-

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-carbon bonds. It can be used to couple an aryl halide bearing an acyl group (or a protected precursor) with a boronic acid or boronate ester.[9][10][11][12][13]

-

Grignard Reaction: The reaction of a Grignard reagent, prepared from an acylated aryl halide, with a trialkyl borate followed by hydrolysis is a classical and effective method for synthesizing phenylboronic acids.[14][15][16]

-

Palladium-Catalyzed Acylation: Direct acylation of a phenylboronic acid can be achieved using acyl chlorides in the presence of a palladium catalyst.[9][10]

Experimental Protocols

Protocol 1: Synthesis of p-Acetylphenylboronic Acid via Grignard Reaction [17][18]

-

Protection of the Acetyl Group: p-Bromoacetophenone is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the corresponding ketal, protecting the carbonyl group from the Grignard reagent.

-

Formation of the Grignard Reagent: The protected p-bromophenyl ketal is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the Grignard reagent.

-

Borylation: The Grignard reagent is then added dropwise to a solution of trimethyl borate in THF at low temperature (-78 °C).

-

Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid (e.g., HCl) to yield p-acetylphenylboronic acid. The product is then purified by recrystallization.

Signaling Pathways Modulated by Phenylboronic Acid Derivatives

The anticancer activity of phenylboronic acid derivatives is, in part, attributed to their ability to interfere with key signaling pathways that regulate cell growth, proliferation, and migration.

The Rho GTPase Signaling Pathway

Studies have shown that phenylboronic acid can inhibit the migration of cancer cells by modulating the activity of the Rho family of GTPases, including RhoA, Rac1, and Cdc42.[19][20] These small GTPases are critical regulators of the actin cytoskeleton and are often dysregulated in metastatic cancer. Phenylboronic acid has been shown to decrease the activity of RhoA and Rac1 in prostate cancer cells, leading to a reduction in stress fiber formation and cell motility.[20] The acylation of the phenyl ring can potentially enhance the interaction with the binding pockets of these proteins or their regulators, leading to more potent or selective inhibition.

Future Directions and Conclusion

Acylated phenylboronic acid derivatives represent a versatile and promising platform for the development of novel therapeutics. Their tunable chemical properties, coupled with their potent and often selective biological activities, make them attractive candidates for addressing unmet medical needs in oncology, infectious diseases, and beyond. Future research will likely focus on the development of more complex derivatives with improved pharmacokinetic profiles and the exploration of novel biological targets. The continued application of rational drug design principles, guided by a deep understanding of their structure-activity relationships and mechanisms of action, will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

References

- 1. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. par.nsf.gov [par.nsf.gov]

- 12. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 13. researchgate.net [researchgate.net]

- 14. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. acs.org [acs.org]

- 16. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 17. researchgate.net [researchgate.net]

- 18. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 19. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Properties of Benzylaminocarbonyl-Functionalized Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of benzylaminocarbonyl-functionalized boronic acids, a class of compounds of significant interest in drug discovery and development. This document details their synthesis, physicochemical characteristics, and their potent inhibitory activity against key physiological enzymes, particularly serine proteases.

Core Physicochemical and Biological Properties

Benzylaminocarbonyl-functionalized boronic acids are a subclass of peptidyl boronic acids where the N-terminus is capped with a benzylaminocarbonyl group (often denoted as 'Z' from its older name, benzyloxycarbonyl). This structural feature significantly influences the compound's properties, including its interaction with biological targets.

Physicochemical Properties

Enzyme Inhibition

A primary application of benzylaminocarbonyl-functionalized boronic acids is as inhibitors of serine proteases. The boronic acid pharmacophore acts as a transition-state analog, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site. This interaction leads to potent and often highly selective inhibition.

The following table summarizes the inhibitory constants (Ki) of a series of dipeptidyl boronic acids capped with a benzyloxycarbonyl group against Prostate-Specific Antigen (PSA) and chymotrypsin.

| Compound | P2 Residue | P1 Residue | Target Enzyme | Ki (nM) |

| Z-Gln-boroLeu | Glutamine | Leucine | PSA | > 10,000 |

| Z-Lys-boroLeu | Lysine | Leucine | PSA | 8,000 |

| Z-Ser-Ser-Lys-Leu-boroLeu | Ser-Ser-Lys-Leu | Leucine | PSA | 65 |

| Z-Ser-Ser-Lys-Leu-boroLeu | Ser-Ser-Lys-Leu | Leucine | Chymotrypsin | 3,900 |

Data sourced from a study on peptidyl boronic acid inhibitors of PSA.[2]

Experimental Protocols

General Synthesis of Peptidyl Boronic Acids

The synthesis of peptidyl boronic acids typically involves the coupling of an N-protected amino acid with a boronic acid-containing amino acid analog, followed by deprotection steps. A general approach for the synthesis of enantiomerically pure 4-borono-L-phenylalanine (L-BPA), a common building block, utilizes a palladium-catalyzed cross-coupling reaction.[3][4]

Example Protocol: Synthesis of N-Benzyloxycarbonyl-4-(2,3-dimethyl-2,3-butanediolatoboryl)-L-phenylalanine benzyl ester [3]

-

Reaction Setup: In a suitable reaction vessel, dissolve Cbz-Tyr(Nf)-OBzl (a protected tyrosine derivative) in an appropriate organic solvent.

-

Addition of Reagents: Add pinacolborane and a palladium catalyst, such as [PdCl2(PPh3)2].

-

Reaction Conditions: Stir the mixture at room temperature under an inert atmosphere until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, quench the reaction and perform an aqueous workup. The crude product is then purified using column chromatography to yield the desired protected boronic acid ester.

-

Deprotection: The protecting groups are subsequently removed to yield the final peptidyl boronic acid.

Enzyme Inhibition Assay Protocol (General)

The inhibitory potency of benzylaminocarbonyl-functionalized boronic acids is typically determined using an enzyme inhibition assay. The following is a generalized protocol for determining the inhibition constant (Ki) for a competitive inhibitor of a serine protease like chymotrypsin.[5][6][7][8][9]

Materials:

-

Purified serine protease (e.g., chymotrypsin)

-

Substrate (e.g., N-Benzoyl-L-tyrosine p-nitroanilide, BTpNA)

-

Assay buffer (e.g., Tris-HCl with CaCl2, pH 8.0)

-

Inhibitor stock solution (benzylaminocarbonyl-functionalized boronic acid dissolved in DMSO)

-

Microplate reader

Procedure:

-

Prepare Reagent Solutions: Prepare a series of dilutions of the inhibitor in the assay buffer. Prepare the substrate solution in a suitable solvent like dimethylformamide (DMF) and then dilute it in the assay buffer. Prepare the enzyme solution in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor solution at various concentrations, and the substrate solution.

-

Enzyme Addition: Initiate the reaction by adding the enzyme solution to each well.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance of the product (e.g., p-nitroanilide at 405 nm) over time.

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time curves.

-

Plot the V₀ against the substrate concentration for each inhibitor concentration to generate Michaelis-Menten plots.

-

Alternatively, use a Dixon plot or non-linear regression analysis of the velocity data against inhibitor concentration to determine the Ki value. For competitive inhibitors, the Cheng-Prusoff equation can be used to calculate Ki from the IC50 value: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis constant.

-

Visualizations: Pathways and Relationships

Signaling Pathway: PSA in Prostate Cancer

Prostate-Specific Antigen (PSA) is a serine protease involved in pathways relevant to prostate cancer progression. Benzylaminocarbonyl-functionalized boronic acids that inhibit PSA can potentially disrupt these pathways. The following diagram illustrates a simplified view of PSA's role.

References

- 1. DSpace [kuscholarworks.ku.edu]

- 2. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Boron in My Mind: A Comprehensive Review of the Evolution of the Diverse Syntheses of 4‐Borono‐l‐Phenylalanine, the Leading Agent for Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diva-portal.org [diva-portal.org]

- 6. Method development and optimization for measuring chymotrypsin and chymotrypsin inhibitor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diva-portal.org [diva-portal.org]

- 8. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Reactivity of 4-(N-Benzylaminocarbonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-(N-Benzylaminocarbonyl)phenylboronic acid. This versatile compound serves as a valuable building block in medicinal chemistry and materials science, primarily due to the dual reactivity of its boronic acid and benzylamide functionalities. This document details key reactions, including Suzuki-Miyaura and Chan-Lam couplings, and oxidation reactions, supported by experimental protocols and characterization data.

Core Compound Properties

This compound, also known as (4-(benzylcarbamoyl)phenyl)boronic acid, is a white to off-white solid. Its structure combines a phenylboronic acid moiety with a benzylamide group at the para position, offering multiple sites for chemical modification.

| Property | Value |

| CAS Number | 252663-47-1[1] |

| Molecular Formula | C₁₄H₁₄BNO₃[2] |

| Molecular Weight | 255.08 g/mol |

| SMILES | O=C(NCC1=CC=CC=C1)C2=CC=C(B(O)O)C=C2[2] |

| InChI | InChI=1S/C14H14BNO3/c17-14(16-10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)15(18)19/h1-9,18-19H,10H2,(H,16,17)[2] |

| InChIKey | AAUCAVUVHBOOPF-UHFFFAOYSA-N[2] |

Spectroscopic and Analytical Data

Full characterization of this compound is crucial for its application in synthesis. The following data provides a reference for its identification.

| Technique | Data |

| ¹H NMR | Spectra available from chemical suppliers. |

| ¹³C NMR | While a specific spectrum for this compound is not readily available in the public domain, related structures have been characterized, providing expected chemical shift ranges. |

| Mass Spectrometry (Predicted) | [M+H]⁺: 256.11395 m/z, [M+Na]⁺: 278.09589 m/z, [M-H]⁻: 254.09939 m/z[2] |

Synthesis of this compound

The primary synthetic route to this compound involves the acylation of 4-aminophenylboronic acid with a suitable benzylating agent. A general experimental protocol is provided below, based on standard amide coupling methodologies.

Experimental Protocol: Synthesis via Amide Coupling

Materials:

-

4-Aminophenylboronic acid

-

Benzyl chloroformate or Benzoyl chloride

-

A suitable base (e.g., triethylamine, pyridine)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Hydrochloric acid (for workup)

-

Sodium sulfate (for drying)

Procedure:

-

Dissolve 4-aminophenylboronic acid (1 equivalent) and the base (1.2 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the benzylating agent (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Acidify the aqueous layer with 1M HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

References

A Comprehensive Technical Guide to the Thermal and Chemical Stability of 4-(N-Benzylaminocarbonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(N-Benzylaminocarbonyl)phenylboronic acid is a molecule of significant interest in medicinal chemistry and drug development, primarily due to the versatile reactivity of its boronic acid moiety. Understanding the thermal and chemical stability of this compound is paramount for its viable application in pharmaceuticals, dictating storage conditions, formulation strategies, and predicting its in vivo fate. This technical guide provides a comprehensive overview of the stability profile of this compound, detailing potential degradation pathways and outlining robust experimental protocols for its assessment. While specific experimental data for this exact molecule is limited in public literature, this guide synthesizes established principles of arylboronic acid stability to present a predictive analysis and a framework for empirical investigation.

Introduction

Arylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Beyond synthesis, their ability to form reversible covalent bonds with diols has positioned them as critical components in chemical sensors, drug delivery systems, and as inhibitors of certain enzymes. This compound combines the characteristic boronic acid functionality with an amide linkage, introducing additional sites for potential chemical interactions and degradation. A thorough understanding of its stability under various stress conditions—thermal, hydrolytic, oxidative, and photolytic—is essential for advancing its development from a laboratory reagent to a clinical candidate.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 252663-47-1 | ChemicalBook |

| Molecular Formula | C₁₄H₁₄BNO₃ | ChemicalBook |

| Molecular Weight | 255.08 g/mol | ChemicalBook |

| Appearance | Solid (predicted) | - |

| Melting Point | Data not available for this specific compound. For comparison, 4-(N-Boc-amino)phenylboronic acid has a melting point of 199-204 °C (decomposes). | - |

| Solubility | Data not available. Generally, arylboronic acids have limited solubility in water and are more soluble in organic solvents like DMSO, DMF, and alcohols. | - |

Thermal Stability

The thermal stability of a pharmaceutical compound is a critical parameter that influences its manufacturing, processing, and storage. For boronic acids, thermal stress can lead to dehydration and the formation of cyclic anhydride trimers known as boroxines.

Expected Thermal Decomposition Profile

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques for evaluating thermal stability. While specific TGA/DSC data for this compound are not publicly available, a hypothetical profile can be predicted based on the behavior of similar arylboronic acids.

-

Dehydration/Boroxine Formation: The initial weight loss in a TGA thermogram for a boronic acid under an inert atmosphere is typically attributed to the intermolecular dehydration to form a boroxine. This is an endothermic process that would be observed in a corresponding DSC curve.

-

Decomposition: At higher temperatures, the organic structure of the molecule will begin to decompose. For this compound, this would likely involve the cleavage of the amide bond and the degradation of the aromatic rings.

Table 2: Predicted Thermal Stability Data for this compound

| Parameter | Predicted Value/Range | Analytical Technique |

| Onset of Decomposition (Tonset) | 180 - 250 °C | TGA |

| Peak Decomposition Temperature (Tpeak) | 250 - 400 °C | DTG (Derivative TGA) |

| Melting Point (Tm) | > 150 °C (with potential decomposition) | DSC |

| Enthalpy of Fusion (ΔHfus) | To be determined experimentally | DSC |

| Residual Mass @ 600°C (N₂ atm) | To be determined (likely boron oxide residue) | TGA |

Experimental Protocols for Thermal Analysis

-

Objective: To determine the temperatures at which the compound loses mass, indicating decomposition or dehydration.

-

Instrumentation: A calibrated TGA instrument.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min.

-

Temperature Program: Ramp from ambient temperature (e.g., 25 °C) to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Determine the onset temperature of mass loss.

-

Identify peak mass loss temperatures from the derivative thermogram (DTG).

-

Calculate the percentage of mass loss at each step.

-

Determine the final residual mass.

-

-

Objective: To identify thermal transitions such as melting, crystallization, and to measure the enthalpy of these transitions.

-

Instrumentation: A calibrated DSC instrument.

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

-

Temperature Program: Heat from ambient temperature to a temperature beyond any expected transitions (e.g., 250 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Identify endothermic peaks (melting) and exothermic peaks (decomposition, crystallization).

-

Determine the peak temperatures and enthalpies of transitions.

-

Chemical Stability

The chemical stability of this compound is evaluated through forced degradation studies, which expose the compound to a range of stress conditions to identify potential degradation products and pathways. These studies are crucial for developing stability-indicating analytical methods.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceutical compounds. The stability of this compound is expected to be pH-dependent due to the presence of the boronic acid and amide functionalities.

-

Acidic Conditions: Under strong acidic conditions, the amide bond may be susceptible to hydrolysis, yielding 4-carboxyphenylboronic acid and benzylamine.

-

Basic Conditions: In basic media, the amide bond is also prone to hydrolysis. The boronic acid group exists as the more stable boronate anion, which may influence the overall stability.

-

Neutral Conditions: At neutral pH, the rate of hydrolysis is generally slower compared to acidic or basic conditions.

Oxidative Stability

Boronic acids are known to be susceptible to oxidation, which can lead to the cleavage of the carbon-boron bond to form the corresponding phenol.[1] The presence of an oxidizing agent like hydrogen peroxide can facilitate this degradation.

Photostability

Aromatic compounds can be sensitive to light, which can induce photochemical reactions. The photostability of this compound should be assessed according to ICH Q1B guidelines.

Table 3: Forced Degradation Conditions and Potential Degradants

| Stress Condition | Reagent/Condition | Potential Degradation Pathway | Major Degradant(s) |

| Acid Hydrolysis | 0.1 M HCl, heat | Amide bond cleavage | 4-Carboxyphenylboronic acid, Benzylamine |

| Base Hydrolysis | 0.1 M NaOH, heat | Amide bond cleavage | 4-Carboxyphenylboronic acid, Benzylamine |

| Oxidation | 3% H₂O₂, room temp | C-B bond cleavage | 4-(N-Benzylaminocarbonyl)phenol |

| Photolysis | ICH Q1B light exposure | Photochemical reactions | To be determined |

| Thermal (Dry Heat) | 80°C | Dehydration/Decomposition | Boroxine, other decomposition products |

Experimental Protocol for Forced Degradation Studies

-

Objective: To identify the degradation products and pathways of this compound under various stress conditions.

-

Methodology:

-

Prepare solutions of the compound (e.g., 1 mg/mL) in appropriate solvents.

-

Expose the solutions to the stress conditions outlined in Table 3 for a defined period (e.g., 24, 48 hours).

-

At specified time points, withdraw samples and quench the degradation reaction if necessary.

-

Analyze the samples using a stability-indicating HPLC method, typically with UV and mass spectrometric detection (LC-MS), to separate and identify the parent compound and any degradation products.

-

A control sample, protected from the stress condition, should be analyzed concurrently.

-

Signaling Pathways and Biological Interactions

While this guide focuses on stability, it is pertinent to mention that the biological activity of boronic acids is often linked to their ability to interact with specific biological targets. For instance, boronic acids are known inhibitors of serine proteases, where the boron atom forms a covalent adduct with the catalytic serine residue. Any degradation of the boronic acid moiety would abrogate this activity. The stability of the compound is therefore directly linked to its efficacy and mechanism of action in any potential signaling pathway it might modulate.

Conclusion

The thermal and chemical stability of this compound is a multifaceted issue that requires systematic investigation. Based on the chemistry of related arylboronic acids, the primary thermal degradation event is likely to be dehydration to form a boroxine, followed by decomposition at higher temperatures. Chemically, the compound is susceptible to hydrolysis of the amide bond under both acidic and basic conditions, and oxidative cleavage of the carbon-boron bond. A comprehensive stability assessment using the experimental protocols outlined in this guide is essential for any future development of this compound for pharmaceutical applications. The data generated from such studies will inform the selection of appropriate storage conditions, compatible excipients for formulation, and provide a deeper understanding of its potential degradation in a physiological environment.

References

pKa determination of 4-(N-Benzylaminocarbonyl)phenylboronic acid

An In-Depth Technical Guide to the pKa Determination of 4-(N-Benzylaminocarbonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science due to the versatile reactivity of the boronic acid moiety. The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the ionization state of the molecule at a given pH. This, in turn, influences its solubility, membrane permeability, and binding interactions with biological targets. For arylboronic acids, the pKa of the boronic acid group is particularly important as it dictates the equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form, the latter being crucial for reversible covalent interactions with diols, such as those found in carbohydrates. This guide provides a comprehensive overview of the experimental methods for determining the pKa of this compound.

Predicted pKa Values

| Ionizable Group | Predicted pKa | Notes |

| Boronic Acid (-B(OH)₂) | 8.0 - 8.5 | The electron-withdrawing nature of the 4-substituent is expected to lower the pKa relative to unsubstituted phenylboronic acid. |

| Amide (-NH-) | > 15 | Amide protons are generally not acidic enough to be deprotonated in aqueous solution. |

Experimental Protocols for pKa Determination

Several robust methods are available for the accurate determination of the pKa of arylboronic acids. The most common and reliable methods are potentiometric titration, UV-Vis spectrophotometry, and ¹¹B NMR spectroscopy.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[1][2][3] It involves the gradual addition of a titrant (a strong base) to a solution of the analyte (a weak acid) and monitoring the resulting change in pH.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a 0.1 M solution of sodium hydroxide (NaOH) and standardize it.

-

Prepare a 0.1 M solution of hydrochloric acid (HCl).

-

Prepare a 0.15 M solution of potassium chloride (KCl) to maintain constant ionic strength.[1]

-

Accurately weigh and dissolve this compound in a known volume of the KCl solution to create a sample solution of approximately 1 mM.[1] Due to the potential for limited aqueous solubility, a co-solvent such as methanol or DMSO may be required. If a co-solvent is used, the apparent pKa (pKa') will be determined, and extrapolation to 0% co-solvent may be necessary.

-

-

Titration Procedure:

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).[1]

-

Place a known volume (e.g., 20 mL) of the sample solution into a temperature-controlled titration vessel.[1]

-

If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) with the 0.1 M HCl solution.

-

Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration until the pH reaches the basic range (e.g., pH 11-12).[1]

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV vs. V) can be plotted, with the peak corresponding to the equivalence point.

-

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore close to the site of ionization, leading to a change in the UV-Vis absorbance spectrum upon protonation or deprotonation.[2][4][5] It is particularly useful for compounds with low solubility or when only small amounts of the sample are available.[2]

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 6 to 10, in 0.5 pH unit increments).

-

-

Spectrophotometric Measurements:

-

For each buffer solution, add a small, constant aliquot of the stock solution to ensure the final concentration of the analyte is the same in all samples.

-

Record the UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for each sample.

-

Identify the wavelength(s) at which the absorbance changes significantly with pH.

-

-

Data Analysis:

-

Plot the absorbance at a selected wavelength against the pH of the buffer solutions. This should generate a sigmoidal curve.[4]

-

The pKa is the pH at the inflection point of the sigmoidal curve, which corresponds to the point where the concentrations of the acidic and basic forms of the molecule are equal.[4]

-

The pKa can be calculated using the following equation: pKa = pH + log((A - A_B) / (A_A - A)) where A is the absorbance at a given pH, A_A is the absorbance of the fully protonated (acidic) form, and A_B is the absorbance of the fully deprotonated (basic) form.

-

¹¹B NMR Spectroscopy

¹¹B NMR spectroscopy is a powerful technique for studying boronic acids as it directly probes the boron atom.[6][7][8] The chemical shift of the ¹¹B nucleus is sensitive to its hybridization state, allowing for the differentiation between the trigonal sp² hybridized boronic acid and the tetrahedral sp³ hybridized boronate anion.[6]

Experimental Protocol:

-

Sample Preparation:

-

Prepare a series of buffered solutions of this compound at various pH values ranging from below to above the expected pKa (e.g., pH 7 to 10).

-

The concentration of the boronic acid should be sufficient for ¹¹B NMR detection (e.g., 40 mM).[6]

-

Use a suitable solvent system, such as D₂O with appropriate buffers.

-

-

NMR Data Acquisition:

-

Acquire ¹¹B NMR spectra for each sample at a constant temperature.

-

-

Data Analysis:

-

The sp² hybridized boronic acid will have a characteristic chemical shift, which will shift upfield upon deprotonation to the sp³ hybridized boronate.[6]

-

At pH values around the pKa, both species will be present, and the observed chemical shift will be a weighted average of the two forms.

-

Plot the observed ¹¹B chemical shift (δ_obs) against the pH of the solutions.

-

Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa.

-

Alternatively, the pKa can be calculated from the Henderson-Hasselbalch-like equation for chemical shifts: pKa = pH + log((δ_obs - δ_B) / (δ_A - δ_obs)) where δ_A is the chemical shift of the pure acidic form and δ_B is the chemical shift of the pure basic form.

-

Visualizations

Caption: Acid-base equilibrium of this compound.

Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a complete diagram.

Caption: Experimental workflow for pKa determination by potentiometric titration.

Caption: Experimental workflow for pKa determination by UV-Vis spectrophotometry.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scirp.org [scirp.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Suzuki-Miyaura Coupling of 4-(N-Benzylaminocarbonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This palladium-catalyzed cross-coupling reaction offers mild reaction conditions, broad functional group tolerance, and utilizes organoboron reagents that are generally stable and have low toxicity.[1] 4-(N-Benzylaminocarbonyl)phenylboronic acid is a valuable building block in medicinal chemistry and materials science, where the resulting biaryl structures are often key components of pharmacologically active molecules and functional materials.[3] These application notes provide detailed protocols for the use of this compound in Suzuki-Miyaura coupling reactions.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) catalyst. The fundamental steps of this cycle are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.[1][4]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base.[4]

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[4]

Key Reaction Parameters

Successful Suzuki-Miyaura coupling depends on the careful selection of several key parameters:

-

Palladium Catalyst: A variety of palladium catalysts can be employed, with tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand being common choices.[5][6]

-

Base: A base is crucial for the transmetalation step.[7] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium carbonate (Na₂CO₃) are frequently used.[5][7]

-

Solvent: The choice of solvent depends on the specific substrates and base used. Common solvent systems include mixtures of an organic solvent (e.g., toluene, dioxane, or dimethylformamide) and an aqueous solution of the base.[5][8]

-

Reaction Temperature: Reactions are typically heated to ensure a reasonable reaction rate, with temperatures ranging from 80 °C to 110 °C.[5][8]

Experimental Protocols

Below are two general protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These protocols can be adapted and optimized for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromotoluene)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

Add a degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-